molecular formula C32H44N2O6 B13446024 N-Carboxybenzyl Valbenazine

N-Carboxybenzyl Valbenazine

Cat. No.: B13446024
M. Wt: 552.7 g/mol
InChI Key: OHTGPAMRDCCCFJ-KLCYUCRKSA-N
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Description

N-Carboxybenzyl Valbenazine is a derivative of valbenazine, a compound known for its role as a vesicular monoamine transporter 2 (VMAT2) inhibitor. Valbenazine is primarily used in the treatment of tardive dyskinesia, a disorder characterized by involuntary movements, often resulting from long-term use of antipsychotic medications .

Preparation Methods

The synthesis of N-Carboxybenzyl Valbenazine involves several steps, starting with the preparation of valbenazine. Valbenazine itself is synthesized through a series of chemical reactions, including the esterification of valine with a benzoquinolizidine derivative . The N-Carboxybenzyl derivative is then prepared by introducing a carboxybenzyl group to the valbenazine molecule. This process typically involves the use of protecting groups and specific reaction conditions to ensure the selective modification of the molecule .

Chemical Reactions Analysis

N-Carboxybenzyl Valbenazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of N-Carboxybenzyl Valbenazine is similar to that of valbenazine. It acts by inhibiting VMAT2, a transporter responsible for the uptake of monoamines (such as dopamine) into synaptic vesicles. By inhibiting VMAT2, the compound reduces the release of dopamine into the synaptic cleft, thereby alleviating symptoms associated with dopamine hypersensitivity .

Comparison with Similar Compounds

N-Carboxybenzyl Valbenazine can be compared with other VMAT2 inhibitors such as:

Compared to these compounds, this compound offers unique advantages in terms of selectivity and potency, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C32H44N2O6

Molecular Weight

552.7 g/mol

IUPAC Name

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C32H44N2O6/c1-20(2)14-24-18-34-13-12-23-15-28(37-5)29(38-6)16-25(23)26(34)17-27(24)40-31(35)30(21(3)4)33-32(36)39-19-22-10-8-7-9-11-22/h7-11,15-16,20-21,24,26-27,30H,12-14,17-19H2,1-6H3,(H,33,36)/t24-,26-,27-,30+/m1/s1

InChI Key

OHTGPAMRDCCCFJ-KLCYUCRKSA-N

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4)OC)OC

Origin of Product

United States

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